molecular formula C10H10F3NO3 B14866244 4-(Trifluoromethoxy)phenyl-DL-alanine

4-(Trifluoromethoxy)phenyl-DL-alanine

Cat. No.: B14866244
M. Wt: 249.19 g/mol
InChI Key: HRAUUSVHHAZVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)phenyl-DL-alanine is a synthetic amino acid derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring in DL-phenylalanine. This modification introduces significant electronic and steric effects, enhancing lipophilicity and metabolic stability compared to unmodified phenylalanine. The trifluoromethoxy group is a strong electron-withdrawing moiety, which alters the aromatic ring’s electron density and influences interactions with biological targets.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)anilino]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-2-4-8(5-3-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16)

InChI Key

HRAUUSVHHAZVBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(Trifluoromethoxy)phenyl isocyanate with aliphatic diamines, yielding the desired compound in moderate to high yields . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)phenyl-DL-alanine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the phenyl ring or the trifluoromethoxy group, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications Source
4-(Trifluoromethoxy)phenyl-DL-alanine C₁₀H₁₀F₃NO₃* 251.19* -OCF₃ (para) High lipophilicity, metabolic stability Drug development, agrochemicals Inferred
4-Fluoro-DL-phenylalanine C₉H₁₀FNO₂ 183.17 -F (para) Moderate lipophilicity, improved bioavailability Antimicrobial agents
4-Bromo-DL-phenylalanine C₉H₁₀BrNO₂ 244.09 -Br (para) High steric bulk, halogen bonding capacity Enzyme inhibition studies
4-Nitro-DL-phenylalanine C₉H₁₀N₂O₄ 210.19 -NO₂ (para) Strong electron-withdrawing, redox-active Proteomics, peptide synthesis
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine C₁₀H₉F₄NO₃ 267.18 -F (ortho), -OCF₃ (para) Enhanced polarity, dual electronic effects Targeted drug delivery

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Fluoro (-F): The -OCF₃ group is bulkier and more lipophilic than -F, which increases membrane permeability but may reduce solubility in aqueous media.
  • Comparison with -Br and -NO₂: Bromine’s larger atomic radius and polarizability enable halogen bonding, while nitro groups (-NO₂) introduce redox activity. The -OCF₃ group lacks these traits but offers superior metabolic resistance due to the stability of C-F bonds .

Research Findings

  • Fluorine’s Role: Fluorinated analogs improve target selectivity and pharmacokinetics by modulating electronic profiles and conformation .
  • Thermodynamic Stability: Trifluoromethoxy-substituted compounds exhibit higher thermal and oxidative stability compared to nitro- or bromo-substituted analogs, as seen in related aromatic systems .

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